3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide
Description
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide is a synthetic organic compound featuring a furochromenone core fused with a substituted propanamide side chain. The molecule consists of a bicyclic furo[3,2-g]chromen-7-one scaffold with methyl groups at positions 3 and 5, a ketone at position 7, and a pentylamide substituent attached via a propyl linker at position 6 (Fig. 1). Its molecular formula is C₂₀H₂₅NO₄, with a molecular weight of 343.42 g/mol .
However, specific pharmacological data for the pentylamide variant remain unreported in the available literature.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-pentylpropanamide |
InChI |
InChI=1S/C21H25NO4/c1-4-5-6-9-22-20(23)8-7-15-14(3)17-10-16-13(2)12-25-18(16)11-19(17)26-21(15)24/h10-12H,4-9H2,1-3H3,(H,22,23) |
InChI Key |
XRGBGFGTSNVOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Side-chain modifications significantly alter physicochemical properties. For example: The pentylamide group increases lipophilicity compared to the propanoic acid derivative (logP estimated to be higher by ~2 units) .
- Synthetic yields vary widely: Propanoic acid derivatives are often intermediates with yields >60%, while alkylamide analogs (e.g., N-propyl) require precise coupling conditions .
Notes and Limitations
Data Gaps : Direct biological data (e.g., IC₅₀ values, pharmacokinetics) for the pentylamide derivative are absent in the reviewed literature.
Structural-Activity Relationships (SAR) : The impact of alkyl chain length (e.g., pentyl vs. propyl) on target binding remains speculative without experimental validation.
Synthetic Scalability : While small-scale syntheses are reported for analogs (e.g., 60% yield for compound 11 in ), scalability for industrial applications is unaddressed.
Comparative analysis highlights the critical role of substituent engineering in modulating solubility, bioactivity, and synthetic feasibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
